N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is classified as a sulfonamide derivative, specifically a benzothiazole-based compound. Its chemical formula is , with a molecular weight of approximately 334.41 g/mol. The compound is identified by the CAS number 15850-94-9 and is listed under various databases including PubChem and Sigma-Aldrich .
The synthesis of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide typically involves the reaction of 6-ethoxy-2-aminobenzothiazole with benzenesulfonyl chloride or benzenesulfonic acid. The following steps outline the general procedure:
The molecular structure of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide features a benzothiazole moiety linked to a benzenesulfonamide group. Key structural characteristics include:
The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography, which reveals intermolecular interactions and packing arrangements in the solid state .
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide can participate in various chemical reactions typical of sulfonamides and benzothiazoles:
The mechanism of action for N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide has been explored primarily in the context of its biological activities. It is believed to exert its effects through:
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide exhibits several notable physical and chemical properties:
The applications of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide span several fields:
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide possesses well-defined structural and physicochemical properties essential for its functional roles:
Molecular Architecture: The molecule consists of a 6-ethoxybenzothiazole moiety linked via the thiazole nitrogen to the nitrogen atom of benzenesulfonamide (SMILES: CCOC1=CC2=C(C=C1)N=C(NS(=O)(=O)C3=CC=CC=C3)S2). This arrangement creates a conjugated system influencing electronic distribution and binding capabilities. The ethoxy group at the 6-position provides steric and electronic modulation, while the sulfonamide group (–SO₂NH–) serves as a potent zinc-binding group (ZBG) critical for enzymatic inhibition [1] [5].
Physicochemical Parameters:
Thermal Properties: Boiling point is predicted at 513.4±42.0 °C, and density at 1.417±0.06 g/cm³, reflecting molecular stability under processing conditions [1] [5].
Spectral Signatures:
Table 1: Physicochemical Properties of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Property | Value | Conditions/Notes |
---|---|---|
CAS Registry Number | 15850-94-9 | Unique chemical identifier |
Molecular Formula | C₁₅H₁₄N₂O₃S₂ | Elemental composition |
Molecular Weight | 334.41 g/mol | Mass spectrometry |
Melting Point | Not reported | Solid at room temperature |
Predicted Density | 1.417 ± 0.06 g/cm³ | Computational prediction |
Predicted Boiling Point | 513.4 ± 42.0 °C | Computational prediction |
Predicted pKa | 7.16 ± 0.30 | Sulfonamide proton |
LogP (Predicted) | ~3.50 | Measure of lipophilicity |
TPSA (Topological Polar Surface Area) | 68.29 Ų | Calculated descriptor for solubility |
The development of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide is intrinsically linked to the medicinal chemistry exploration of benzothiazole sulfonamides, particularly the structurally related ethoxzolamide (6-ethoxybenzothiazole-2-sulfonamide):
Synthetic Origins: Early synthetic routes, as exemplified in US Patent 2,868,800 (1958), involved multi-step sequences starting from 6-ethoxybenzothiazole-2-thiol. This precursor underwent oxidative condensation with nitrogen sources to form sulfenamide intermediates, followed by strong oxidation (e.g., KMnO₄, alkaline H₂O₂) to yield the sulfonamide. The patent emphasized controlled oxidation temperatures (0-50°C) to prevent decomposition of sensitive intermediates [9].
Ethoxzolamide as Pharmacological Prototype: Ethoxzolamide (6-ethoxybenzothiazole-2-sulfonamide, CAS 452-35-7), a closely related analog differing only by the absence of the N-phenyl group, emerged as a potent carbonic anhydrase inhibitor (CAI) in the 1950s-60s. It was clinically utilized as a diuretic and for glaucoma management. This established the benzothiazole-2-sulfonamide core as a privileged scaffold for CA inhibition, paving the way for derivatives like N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide, which retains the critical sulfonamide ZBG but incorporates a modified N-substituent [7] [8] [9].
Evolution as a Synthetic Intermediate: Beyond direct biological activity, the compound gained importance as a building block for more complex sulfonamide derivatives. Its synthesis, typically via nucleophilic substitution between 2-amino-6-ethoxybenzothiazole and benzenesulfonyl chloride, or via modification of pre-formed sulfonamides, provided access to libraries of analogs for structure-activity relationship (SAR) studies targeting isoform-selective CA inhibition and other therapeutic endpoints [4] [7] [10].
Table 2: Key Synthetic Routes to N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide
Synthetic Approach | Key Steps & Conditions | Intermediates/Byproducts | Primary References |
---|---|---|---|
Oxidation of Sulfenamide Precursor | 1. Synthesis of 6-ethoxybenzothiazole-2-sulfenamide from thiol + amine oxidant. 2. Oxidation with KMnO₄/H₂O or alkaline H₂O₂ (0-50°C). | Sulfenamide, Disulfides | US2868800A [9] |
Nucleophilic Aromatic Substitution | Reaction of 2-amino-6-ethoxybenzothiazole with benzenesulfonyl chloride in pyridine/dichloromethane. | 2-Amino-6-ethoxybenzothiazole, HCl salt | General sulfonamide synthesis [4] [10] |
Modification of Pre-formed Sulfonamides | Functionalization of the phenyl ring via electrophilic substitution or cross-coupling post-sulfonamide formation. | Halogenated or alkylated intermediates | Modern derivatization [4] |
N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide holds dual significance as a pharmacological scaffold and a versatile synthetic building block:
Carbonic Anhydrase Inhibition and Anticancer Potential:The compound acts as a potent inhibitor of carbonic anhydrase (CA) isoforms, metalloenzymes crucial for pH regulation and metabolic processes. While less selective than modern derivatives, it inhibits tumor-associated isoforms CA IX and CA XII, which are overexpressed in hypoxic solid tumors (e.g., breast cancer MDA-MB-231 and MCF-7 cells) and contribute to acidification of the tumor microenvironment, promoting invasion and metastasis. Newer analogs derived from this scaffold achieve remarkable selectivity (e.g., >100-fold for CA IX over CA II) and demonstrate potent anti-proliferative activity (IC₅₀ values in low micromolar to nanomolar ranges). These analogs induce apoptosis and disrupt pH homeostasis in cancer cells, positioning them as promising antitumor agents targeting tumor metabolism [4] [7] [10].
Antimicrobial Applications:Beyond oncology, CA inhibition disrupts pH homeostasis and metabolic processes in bacteria. Recent studies demonstrate significant antibacterial and anti-biofilm activity for structurally related benzenesulfonamide-thiazolone hybrids against pathogens like Staphylococcus aureus and Klebsiella pneumoniae. These compounds achieve substantial inhibition (up to 80% at 50 μg/mL) and biofilm disruption (up to 79%), highlighting the broader chemotherapeutic potential of the scaffold [10].
Synthetic Versatility:The molecule serves as a pivotal precursor for diverse chemical transformations:
Building Block for Hybrid Molecules: It is incorporated into larger molecular frameworks via conjugation (e.g., amide formation using carboxylic acids on the phenyl ring, click chemistry) to develop multi-targeting agents [4] [10].
Its handling requires standard precautions for sulfonamides (GHS07: Warning; H315/H319 - Causes skin and eye irritation). Special shipping (HazMat) may apply depending on quantity and carrier regulations [1] [2] [6].
Table 4: Biological Activity Profile of N-(6-Ethoxy-2-benzothiazolyl)benzenesulfonamide and Related Derivatives
Biological Target/Activity | Key Findings | Representative Analogs/Data | Reference |
---|---|---|---|
Carbonic Anhydrase (CA) Inhibition | Potent inhibition of tumor-associated isoforms CA IX/XII; Moderate inhibition of off-target cytosolic CA II. | Ethoxzolamide (CA II Ki ~0.9 nM); Selective derivatives: CA IX IC₅₀ 10-25 nM, CA II IC₅₀ 1.55-3.92 μM [7] [10] | [7] [10] |
Anti-Proliferative Activity | Growth inhibition against breast cancer cell lines (MDA-MB-231, MCF-7); Selectivity over normal breast cells (MCF-10A). | IC₅₀ values: 1.52–6.31 μM; Selectivity indices: 5.5-17.5 [10] | [10] |
Apoptosis Induction | Significant increase in Annexin V-FITC positive cells in treated cancer lines. | 22-fold increase vs. control (MDA-MB-231) [10] | [10] |
Antibacterial & Anti-Biofilm | Inhibition of Gram-positive bacteria (S. aureus); Disruption of K. pneumoniae biofilm. | Up to 80.69% inhibition (S. aureus); 79.46% biofilm inhibition [10] | [10] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: